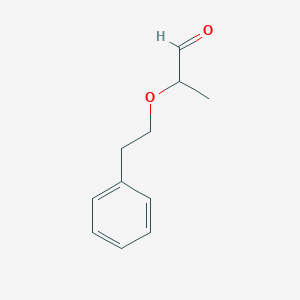![molecular formula C13H11ClN2 B14361025 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride CAS No. 93587-79-2](/img/structure/B14361025.png)
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-cyanobenzyl chloride with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridinium salts with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the pyridinium moiety can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ring can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyanomethyl)pyridin-1-ium chloride: Similar structure but with a different substitution pattern on the pyridine ring.
1-(2-Cyanophenyl)pyridin-1-ium chloride: Similar structure but with the cyanophenyl group directly attached to the pyridine ring.
Uniqueness
1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a cyanophenyl group and a pyridinium ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93587-79-2 |
|---|---|
Molekularformel |
C13H11ClN2 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
2-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15;/h1-9H,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MREXRVJGNHNXQN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


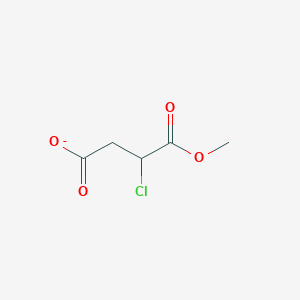
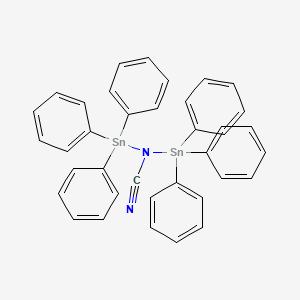
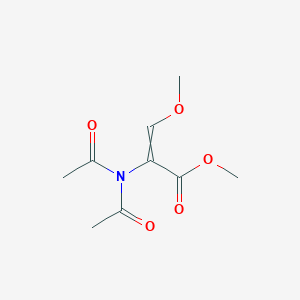
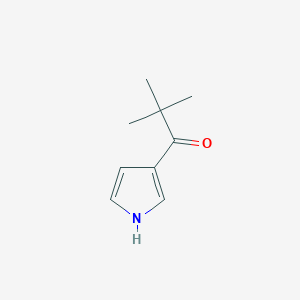
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
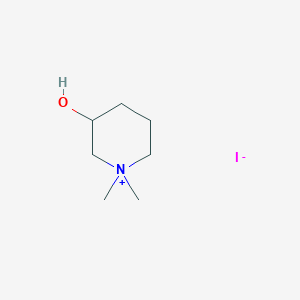
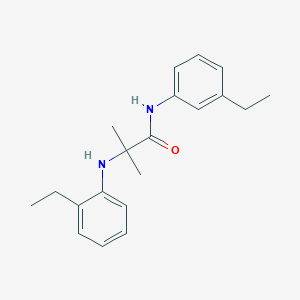

![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
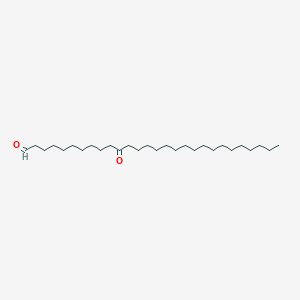
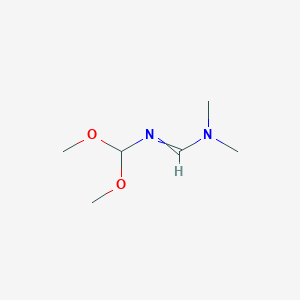
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
